An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine
An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically demanding and electron-rich organophosphorus compound. Its unique combination of bulk and electronic properties makes it a valuable ligand in coordination chemistry and a precursor in various synthetic applications. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, with a focus on its role in the formation of metal complexes. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.
Introduction
Tris(trimethylsilylmethyl)phosphine is a tertiary phosphine characterized by the presence of three bulky trimethylsilylmethyl groups attached to a central phosphorus atom. This substitution pattern imparts significant steric hindrance around the phosphorus lone pair, influencing its coordination behavior and the stability of its metal complexes. The electron-donating nature of the alkyl groups also makes it a strong σ-donor ligand, which is a desirable characteristic for stabilizing metals in various oxidation states and for applications in catalysis. This document serves as a technical resource for professionals in chemistry and drug development, offering detailed information on the synthesis, properties, and handling of this versatile phosphine ligand.
Physicochemical Properties
Tris(trimethylsilylmethyl)phosphine is a white solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical Properties
| Property | Value | Reference |
| CAS Number | 18077-42-4 | N/A |
| Molecular Formula | C₁₂H₃₃PSi₃ | N/A |
| Molecular Weight | 292.62 g/mol | N/A |
| Melting Point | 66-70 °C | N/A |
| Boiling Point | 70 °C @ 1 mmHg | N/A |
| Appearance | White solid | N/A |
Table 2: Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment | Reference |
| ³¹P{¹H} NMR | Not Specified | -36.3 ppm (s) | [1] |
| ¹H NMR | C₆D₆ | -1.61 ppm (s, 2H, LiCH₂Si), 0.51 ppm (s, 9H, Si(CH₃)₃) Note: Data for a related lithium complex | [2] |
| ¹³C{¹H} NMR | C₆D₆ | -4.8 ppm (LiCH₂Si), 7.1 ppm (Si(CH₃)₃) Note: Data for a related lithium complex | [2] |
| IR Spectroscopy | Not Specified | Specific band assignments are not readily available in the searched literature. | N/A |
Synthesis
The synthesis of tris(trimethylsilylmethyl)phosphine is typically achieved through the reaction of a phosphorus trihalide with a trimethylsilylmethyl organometallic reagent. Two primary methods have been reported, utilizing either a Grignard reagent or an organolithium reagent.
Synthesis via Grignard Reagent
A common and effective method involves the reaction of phosphorus trichloride (PCl₃) with (trimethylsilylmethyl)magnesium chloride.
Experimental Protocol:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of chloromethyltrimethylsilane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.
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Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in diethyl ether is then added dropwise with vigorous stirring.
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Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield tris(trimethylsilylmethyl)phosphine as a white solid.
Caption: Synthesis of tris(trimethylsilylmethyl)phosphine via the Grignard route.
Synthesis via Organolithium Reagent
An alternative synthesis involves the use of (trimethylsilylmethyl)lithium, which can be prepared from (trimethylsilyl)methane or by halogen-lithium exchange.
Experimental Protocol:
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Preparation of the Organolithium Reagent: (Trimethylsilylmethyl)lithium is prepared in situ by the reaction of (trimethylsilyl)methane with a strong base such as n-butyllithium in a suitable solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.
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Reaction with Phosphorus Trichloride: The solution of the organolithium reagent is cooled, and phosphorus trichloride is added dropwise.
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Work-up and Purification: The work-up and purification procedure is similar to that described for the Grignard method, involving quenching, extraction, drying, and purification by vacuum distillation or recrystallization.
Coordination Chemistry and Reactivity
Tris(trimethylsilylmethyl)phosphine is a versatile ligand that forms stable complexes with a wide range of transition metals. Its large steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers which can be beneficial in catalytic applications.
General Reactivity as a Ligand
The phosphorus atom in tris(trimethylsilylmethyl)phosphine possesses a lone pair of electrons, making it a Lewis base that readily coordinates to metal centers. The general reaction for the formation of a metal-phosphine complex can be represented as:
M-L + P(CH₂SiMe₃)₃ → M-P(CH₂SiMe₃)₃ + L
where M is a metal center and L is a labile ligand.
Caption: General coordination of tris(trimethylsilylmethyl)phosphine to a metal center.
Applications in Catalysis
The combination of strong electron donation and significant steric bulk makes tris(trimethylsilylmethyl)phosphine and its derivatives attractive ligands for various catalytic processes. These properties can enhance the activity and selectivity of metal catalysts in cross-coupling reactions and other transformations. While specific catalytic cycles involving this particular phosphine are not extensively detailed in the readily available literature, its properties are analogous to other bulky phosphine ligands known to be effective in catalysis.
For instance, in a generic palladium-catalyzed cross-coupling reaction, a bulky phosphine ligand can facilitate the key steps of oxidative addition and reductive elimination.
Caption: A generic catalytic cycle where a bulky phosphine ligand plays a crucial role.
Safety and Handling
Tris(trimethylsilylmethyl)phosphine is an air- and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation and hydrolysis. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Tris(trimethylsilylmethyl)phosphine is a valuable phosphine ligand with distinct steric and electronic properties. Its synthesis is achievable through standard organometallic routes, and its ability to form stable complexes with a variety of metals makes it a promising candidate for applications in coordination chemistry and catalysis. This guide provides foundational knowledge for researchers and professionals to effectively utilize this compound in their work. Further research into its catalytic applications is warranted to fully explore its potential.
